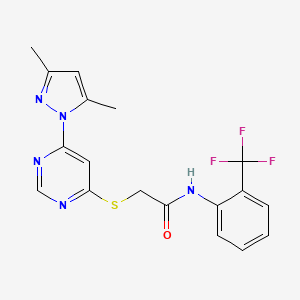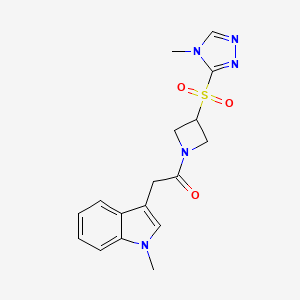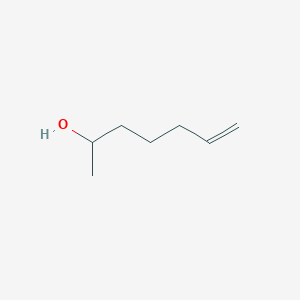
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound also contains a pyrimidine ring, which is an aromatic heterocyclic organic compound similar to pyridine. It is colorless and has a variety of applications in medical and industrial fields .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring and a pyrimidine ring, both of which are heterocyclic compounds. Heterocyclic compounds are stable structures that are commonly found in nature and have a wide range of biological activities .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A cornerstone of the research into this compound is its role as a precursor or key intermediate in the synthesis of various heterocyclic compounds, which have been evaluated for their antimicrobial properties. For instance, it has been utilized in the synthesis of new coumarins, pyridines, pyrroles, thiazoles, and aminopyrazoles, demonstrating significant antimicrobial activity against various pathogens (Bondock et al., 2008).
Radiosynthesis and Imaging Applications
Another research avenue explores the radiosynthesis of derivatives for potential use in positron emission tomography (PET) imaging. A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the main compound, have shown promise as selective ligands for the translocator protein (18 kDa), a marker for neuroinflammatory processes. This suggests potential applications in diagnosing and monitoring neuroinflammatory diseases (Dollé et al., 2008).
Anticancer and Anti-inflammatory Properties
Derivatives of the compound have also been synthesized and tested for their anticancer and anti-inflammatory properties. For example, novel pyrazolo[1,5-a]pyrimidines displayed significant therapeutic activity in vitro against various cancer cell lines, highlighting their potential as antitumor agents. These derivatives exhibit subnanomolar affinity for the translocator protein 18 kDa (TSPO), underscoring their potential in developing new treatments for neuroinflammatory and cancer-related conditions (Damont et al., 2015).
Insecticidal and Antimicrobial Activities
Research has extended into the synthesis of novel heterocycles incorporating the pyrazolopyrimidine structure, investigating their insecticidal and antimicrobial potential. These studies have yielded compounds with promising activities against specific pests and microbial strains, opening pathways to new agricultural and antimicrobial agents (Fadda et al., 2017).
Propiedades
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5OS/c1-11-7-12(2)26(25-11)15-8-17(23-10-22-15)28-9-16(27)24-14-6-4-3-5-13(14)18(19,20)21/h3-8,10H,9H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGWFTCJHKWZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2582875.png)
![2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]ethanol](/img/structure/B2582876.png)
![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2582877.png)




![N'-(4-chlorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2582889.png)
![[2-(2-Butan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2582892.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2582895.png)
![3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane](/img/structure/B2582896.png)

![benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate](/img/structure/B2582898.png)